molecular formula C16H15N2Na2O7P B8023603 Fosphenytoin disodium salt hydrate

Fosphenytoin disodium salt hydrate

Cat. No.: B8023603
M. Wt: 424.25 g/mol
InChI Key: WPAVXKKGWCHUAK-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fosphenytoin disodium salt hydrate is synthesized through the esterification of phenytoin with a phosphonooxy group. The reaction involves the use of reagents such as monobasic potassium phosphate and dodecyltriethylammonium phosphate in a buffered solution . The reaction conditions typically include maintaining a pH of about 5.0 and using acetonitrile as a solvent .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving phenytoin in a suitable solvent and reacting it with phosphoric acid derivatives under controlled conditions. The product is then purified and crystallized to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: Fosphenytoin disodium salt hydrate undergoes hydrolysis to release phenytoin, phosphate, and formaldehyde . This hydrolysis is a key reaction that occurs in the body to activate the prodrug.

Common Reagents and Conditions: The hydrolysis reaction typically occurs in aqueous solutions and is facilitated by enzymes in the liver. The reaction conditions include physiological pH and temperature .

Major Products Formed: The major products formed from the hydrolysis of this compound are phenytoin, phosphate, and formaldehyde . Phenytoin is the active anticonvulsant agent, while phosphate and formaldehyde are further metabolized in the body .

Scientific Research Applications

Properties

IUPAC Name

disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N2O6P.2Na.H2O/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAVXKKGWCHUAK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N2Na2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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